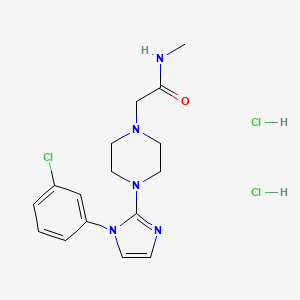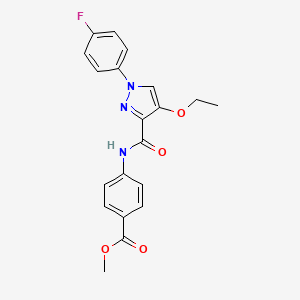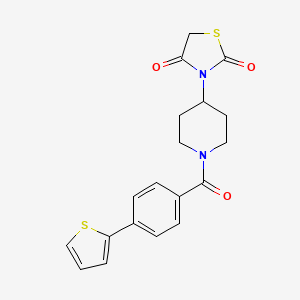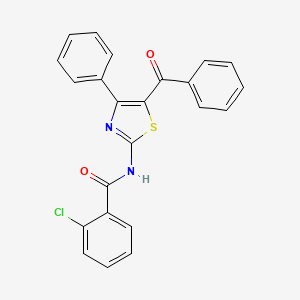![molecular formula C18H16BrN3O4 B3005107 3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882224-22-8](/img/structure/B3005107.png)
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of multiple functional groups such as the bromophenyl moiety, cyano group, and propanoic acid segment.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One efficient strategy for synthesizing trisubstituted pyrazoles, which could be related to the compound of interest, involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines in the presence of a Brønsted acid, leading to the formation of structurally diverse pyrazole derivatives . Additionally, the use of ligands such as 3-(diphenylphosphino)propanoic acid has been shown to facilitate copper-catalyzed C-N coupling reactions, which could be a step in the synthesis of pyrazole compounds by attaching various aryl groups to the pyrazole core .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography is a definitive method for determining the structure of such compounds, as demonstrated in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where single-crystal analysis was crucial for unambiguous structure determination . The presence of substituents on the pyrazole ring can lead to conformational differences and unique molecular packing in the solid state, influenced by intermolecular interactions such as hydrogen bonding and weak C-H...A interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive functional groups. The presence of a cyano group can facilitate nucleophilic addition reactions, while the ethoxy group could be involved in esterification or etherification processes. The propanoic acid moiety offers possibilities for condensation reactions and the formation of amides or esters. The bromophenyl group could also participate in further C-N coupling reactions, similar to those catalyzed by copper complexes with phosphino ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystalline structure. For instance, the crystal packing of a pyrazole derivative can be stabilized by intermolecular hydrogen bonds, as seen in the case of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, where O-H...O and O-H...S hydrogen bonds were observed . Additionally, the electronic properties of pyrazole derivatives, such as the energy gap between frontier molecular orbitals, can be indicative of their potential nonlinear optical activity .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- The compound's synthesis is often regiospecific, posing challenges in identifying the correct regioisomer formed. Spectroscopic techniques alone are not sufficient for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis. For instance, Kumarasinghe, Hruby, and Nichol (2009) synthesized related compounds and highlighted the importance of X-ray analysis for structure determination, with some crystallizing as unique mixed solvates (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Biomedical Applications
- The compound and its derivatives have shown promise in biomedical applications. For example, Ryzhkova, Ryzhkov, and Elinson (2020) conducted a study involving the electrochemically induced transformation of similar compounds, revealing potential for regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis for Diverse Chemical Applications
- This compound is part of a broader category of chemicals that are synthesized for various applications, ranging from pharmacological to material sciences. For example, Reddy and Rao (2006) reported on the synthesis of related propanoic acids, underlining their significance in the treatment of diseases like diabetes and arteriosclerosis (Reddy & Rao, 2006).
Role in Heterocyclic Chemistry
- The compound is significant in the realm of heterocyclic chemistry, often used in the synthesis of pyrazole and isoxazole derivatives. For example, Flores et al. (2014) utilized similar compounds to produce various methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates (Flores et al., 2014).
Crystallographic Insights
- Studies like those by Loh et al. (2013) offer crystallographic insights into pyrazole compounds, providing valuable data for the design and development of new chemical entities (Loh et al., 2013).
Application in Organic Synthesis
- The compound is integral in organic synthesis, particularly in the creation of specialized molecules with potential medicinal benefits. Patel et al. (2013), for example, synthesized pyrazolines based thiazolidin-4-one derivatives, highlighting the compound's role in the synthesis of molecules with potential anti-cancer and HIV properties (Patel et al., 2013).
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBINWUNEWLUGD-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

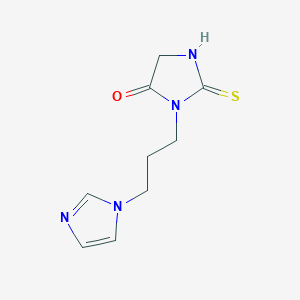
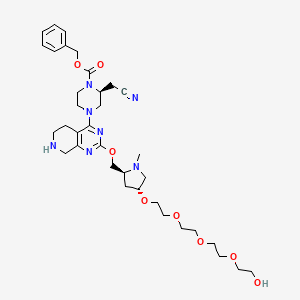
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

